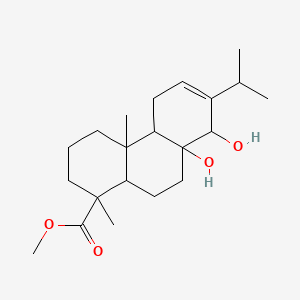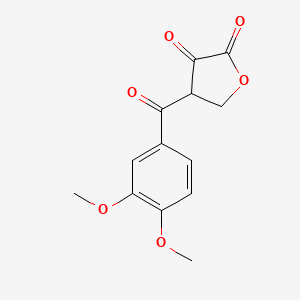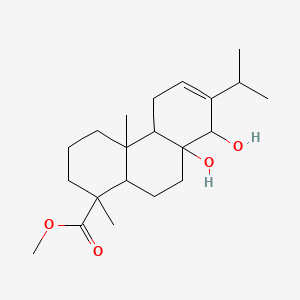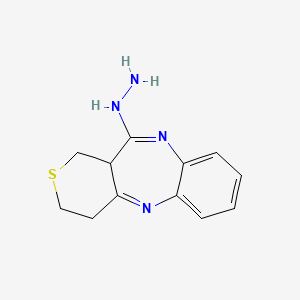
1,4-Cyclohexanebis(methylamine), N,N'-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexanebis(methylamine), N,N’-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexane ring substituted with two methylamine groups and further modified with bis((2-trifluoromethyl)benzyl) groups. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)- typically involves multiple steps:
Formation of the Cyclohexane Core: The cyclohexane ring is prepared through standard organic synthesis methods, such as hydrogenation of benzene or cycloaddition reactions.
Introduction of Methylamine Groups: The methylamine groups are introduced via nucleophilic substitution reactions, where amine groups replace halogen atoms on the cyclohexane ring.
Attachment of Bis((2-trifluoromethyl)benzyl) Groups: The bis((2-trifluoromethyl)benzyl) groups are attached through a Friedel-Crafts alkylation reaction, using appropriate benzyl halides and trifluoromethyl groups.
Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale production of cyclohexane, methylamine, and benzyl halides.
Optimization of Reaction Conditions: Use of optimized temperature, pressure, and catalysts to ensure high yield and purity.
Purification and Crystallization: The final product is purified through crystallization and recrystallization techniques to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexanebis(methylamine), N,N’-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl groups with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like hydroxide or amine.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Hydroxylated or aminated derivatives.
Scientific Research Applications
1,4-Cyclohexanebis(methylamine), N,N’-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-bis((2-trifluoromethyl)benzyl)-, dihydrochloride, (E)- involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexanebis(methylamine), N,N’-bis((2-chloromethyl)benzyl)-, dihydrochloride: Similar structure but with chloromethyl groups instead of trifluoromethyl groups.
1,4-Cyclohexanebis(methylamine), N,N’-bis((2-methyl)benzyl)-, dihydrochloride: Contains methyl groups instead of trifluoromethyl groups.
Properties
CAS No. |
1257-17-6 |
|---|---|
Molecular Formula |
C24H30Cl2F6N2 |
Molecular Weight |
531.4 g/mol |
IUPAC Name |
N-[[2-(trifluoromethyl)phenyl]methyl]-1-[4-[[[2-(trifluoromethyl)phenyl]methylamino]methyl]cyclohexyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C24H28F6N2.2ClH/c25-23(26,27)21-7-3-1-5-19(21)15-31-13-17-9-11-18(12-10-17)14-32-16-20-6-2-4-8-22(20)24(28,29)30;;/h1-8,17-18,31-32H,9-16H2;2*1H |
InChI Key |
LALCYSXRFOWHLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNCC2=CC=CC=C2C(F)(F)F)CNCC3=CC=CC=C3C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![12-(4-methoxyphenyl)-16-thia-11,13,14-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B12814138.png)
![5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12814141.png)
![Sodium (S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate heptahydrate](/img/structure/B12814149.png)






![[2-Ethoxy-3-(octadecanoylamino)propyl] dihydrogen phosphate](/img/structure/B12814194.png)


